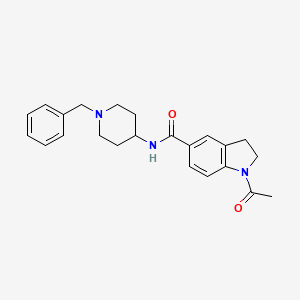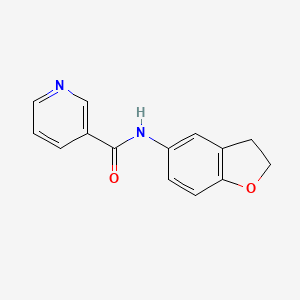![molecular formula C18H20N2O3 B7498026 N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7498026.png)
N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide, also known as FCPR03, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. FCPR03 belongs to the class of piperidine-based compounds and has been synthesized using a multi-step synthetic route.
Mecanismo De Acción
The mechanism of action of N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide involves the inhibition of various signaling pathways that are involved in the pathogenesis of various diseases. N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the growth and proliferation of cancer cells. Additionally, N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide has been shown to inhibit the TGF-β/Smad pathway, which is involved in the activation of fibroblasts.
Biochemical and Physiological Effects
N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide has been shown to inhibit the activation of fibroblasts and reduce the levels of collagen in fibrotic tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide has several advantages and limitations for lab experiments. One of the advantages is that it exhibits potent anti-inflammatory, anti-cancer, and anti-fibrotic properties, making it a promising therapeutic candidate. However, one of the limitations is that it has not been extensively studied in vivo, and its pharmacokinetic and pharmacodynamic properties are not well understood.
Direcciones Futuras
There are several future directions for the study of N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide. One of the future directions is to investigate its pharmacokinetic and pharmacodynamic properties in vivo. Another future direction is to study its efficacy in animal models of inflammatory, cancer, and fibrotic diseases. Additionally, further studies are needed to elucidate its mechanism of action and identify potential molecular targets. Finally, the development of N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide derivatives with improved pharmacokinetic and pharmacodynamic properties is also a potential future direction.
Conclusion
In conclusion, N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide is a novel small molecule that exhibits promising therapeutic potential in various scientific research applications. It possesses anti-inflammatory, anti-cancer, and anti-fibrotic properties and inhibits various signaling pathways involved in the pathogenesis of various diseases. While N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide has several advantages and limitations for lab experiments, there are several future directions for its study, including investigating its pharmacokinetic and pharmacodynamic properties in vivo, studying its efficacy in animal models, elucidating its mechanism of action, and developing derivatives with improved properties.
Métodos De Síntesis
The synthesis of N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide involves a multi-step synthetic route that includes the reaction of furan-3-carboxylic acid with piperidine, followed by the reaction of the resulting compound with 2-methylbenzoyl chloride. The final product is obtained after purification and characterization using various analytical techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide has been shown to exhibit promising therapeutic potential in various scientific research applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-fibrotic properties. N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide has been shown to inhibit the activation of fibroblasts, which are involved in the pathogenesis of fibrotic diseases.
Propiedades
IUPAC Name |
N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13-4-2-3-5-16(13)17(21)19-15-6-9-20(10-7-15)18(22)14-8-11-23-12-14/h2-5,8,11-12,15H,6-7,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPNZWOSIMRXDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-fluorophenyl)-[4-(1H-indazole-3-carbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7497949.png)
![1-(3,4-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7497979.png)

![3,4-dichloro-N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7497989.png)


![N-[1-(thiophen-2-yl)ethyl]propanamide](/img/structure/B7498005.png)
![1-[5-(morpholinocarbonyl)-2,3-dihydro-1H-indol-1-yl]-1-ethanone](/img/structure/B7498006.png)


![3-[(2-Ethyl-1,3-thiazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498022.png)


![[1-[(4-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498057.png)